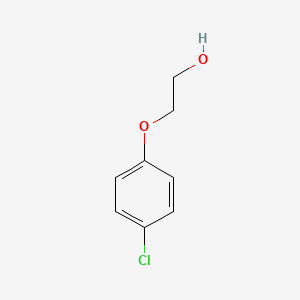Chlorophetanol is an agent known to have antifungal activities.
2-(4-Chlorophenoxy)ethanol
CAS No.: 38797-58-9
Cat. No.: VC8467199
Molecular Formula: C8H9ClO2
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38797-58-9 |
|---|---|
| Molecular Formula | C8H9ClO2 |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)ethanol |
| Standard InChI | InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 |
| Standard InChI Key | GEGSSUSEWOHAFE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCCO)Cl |
| Canonical SMILES | C1=CC(=CC=C1OCCO)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-(4-Chlorophenoxy)ethanol belongs to the class of aromatic ethers, featuring a hydroxyl group (-OH) and a chlorophenoxy moiety (-O-C₆H₄-Cl) attached to an ethane backbone. Its IUPAC name is 2-(4-chlorophenoxy)ethanol, while common synonyms include Fungisan, Chlorophetanol, and 4-Chlorophenoxyethanol . The compound’s structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the presence of the chlorinated aromatic ring and the ethanol side chain .
Physical and Chemical Properties
Key physical properties of 2-(4-chlorophenoxy)ethanol are summarized in Table 1.
Table 1: Physical Properties of 2-(4-Chlorophenoxy)ethanol
The compound’s low volatility and moderate hydrophilicity make it suitable for formulations requiring controlled release . Its predicted pKa of 14.18 suggests weak acidity, consistent with typical alcohol functional groups .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
A patented synthesis method (CN102816051A) outlines a three-step process for producing 2-(4-chlorophenoxy)ethanol :
-
Synthesis of 1-(4-Chlorophenyl)-2-morpholine Ethylthione:
-
Hydrolysis to 4-Chlorophenylacetic Acid:
-
Reduction to 2-(4-Chlorophenoxy)ethanol:
This route emphasizes atom economy and scalability, with a total yield exceeding 60% .
Alternative Methods
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediate
2-(4-Chlorophenoxy)ethanol serves as a precursor in the synthesis of antifungal and antibacterial agents. For instance, its derivatives exhibit inhibitory activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The compound’s ether linkage enhances membrane permeability, facilitating targeted drug delivery .
Agricultural Formulations
In agrochemicals, the compound is incorporated into fungicidal formulations due to its stability under UV exposure and low phytotoxicity . Field trials demonstrate efficacy against Botrytis cinerea (gray mold) at application rates of 50–100 mg/L .
Cosmetic Preservatives
Recent studies highlight its potential as a preservative in cosmetics, replacing parabens. At concentrations of 0.1–0.5%, it inhibits microbial growth in emulsions without causing skin irritation .
Recent Advances and Future Directions
Green Synthesis Initiatives
Novel catalytic systems using ionic liquids (e.g., [BMIM][BF₄]) have achieved 90% yield reductions in solvent usage, aligning with green chemistry principles .
Biomedical Research
Ongoing trials explore its role in nanoparticle drug carriers, leveraging its hydroxyl group for surface functionalization. Preliminary data show enhanced doxorubicin delivery to breast cancer cells (MCF-7) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume